Molecular weight and formula of O-Benzyl-L-threonine hydrochloride
Molecular weight and formula of O-Benzyl-L-threonine hydrochloride
Precision Reagents in Peptide Chemistry
Part 1: Executive Chemical Profile
O-Benzyl-L-threonine hydrochloride is a specialized amino acid derivative primarily utilized in Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis. It serves as a critical building block where the hydroxyl group of the threonine side chain requires robust protection against premature reactions.
The following data consolidates the physicochemical identity of the hydrochloride salt form (H-Thr(Bzl)-OH[1][2][3]·HCl), distinguishing it from the free base or carboxyl-ester variants.
Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | O-Benzyl-L-threonine hydrochloride |
| Common Abbreviation | H-Thr(Bzl)-OH[1][2][3]·HCl |
| CAS Number | 60856-51-1 (Specific to HCl salt) / 4378-10-3 (Free base) |
| Molecular Formula | C₁₁H₁₆ClNO₃ (Salt) / C₁₁H₁₅NO₃ (Base) |
| Molecular Weight | 245.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar organics (e.g., hexane) |
| Melting Point | 148–152 °C (Decomposes) |
| Chirality | L-Enantiomer (2S, 3R) |
| Storage | +2°C to +8°C (Desiccated); Hygroscopic |
Part 2: Structural Logic & Synthetic Utility
The "Benzyl Ether" Advantage
In peptide chemistry, the threonine side chain contains a secondary hydroxyl (-OH) group. If left unprotected, this group can undergo O-acylation during peptide coupling, leading to branched peptides or polymerization.
The O-Benzyl (Bzl) group is an ether linkage, not an ester. This distinction is vital for orthogonality:
-
Acid Stability: The Bzl ether is stable to mild acids (e.g., Trifluoroacetic acid - TFA). This allows for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl) without exposing the threonine side chain.
-
Deprotection: The Bzl group is removed only under strong acidic conditions (Hydrogen Fluoride - HF, Trifluoromethanesulfonic acid - TFMSA) or via catalytic hydrogenation (
).
This makes H-Thr(Bzl)-OH[1][3]·HCl the precursor of choice for Boc/Bzl SPPS strategies , whereas O-tert-butyl (tBu) protection is preferred for Fmoc strategies.
Critical Disambiguation: Ether vs. Ester
Researchers frequently confuse two similar reagents. Using the wrong one will ruin a synthesis.
-
Target Compound: H-Thr(Bzl)-OH (Side-chain protection). Used to insert Threonine into a chain.
-
Common Error: H-Thr-OBzl (Carboxyl protection). Used only at the C-terminus (the first amino acid attached to a resin or the end of a solution-phase peptide).
Visualization: Orthogonal Protection Strategy
The following diagram illustrates the chemical logic of using O-Benzyl-L-threonine in a Boc-strategy workflow.
Figure 1: The orthogonality of the Benzyl ether group. Note how the side chain remains intact (Green Zone) during the repetitive TFA acid cycles used to remove the N-terminal Boc group.
Part 3: Quality Control & Handling Protocol
As a hydrochloride salt, this reagent is prone to absorbing atmospheric moisture, which alters the effective molecular weight and can lead to stoichiometry errors in synthesis.
Protocol: Purity & Identity Verification (HPLC)
Objective: Validate the purity of O-Benzyl-L-threonine HCl prior to use in GMP or high-value synthesis.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / 18 MΩ)
-
Trifluoroacetic Acid (TFA)
-
Reference Standard: H-Thr(Bzl)-OH (Sigma/Merck certified)
Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in Water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Dissolve 10 mg of H-Thr(Bzl)-OH·HCl in 10 mL of Phase A (1 mg/mL).
-
Note: If the solution is cloudy, the salt may have hydrolyzed to the free base or contaminants are present. Sonicate for 2 mins.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Peptide bond/Amine) and 254 nm (Benzyl ring).
-
-
Acceptance Criteria:
-
Purity: > 98.5% Area Under Curve (AUC).
-
Retention Time: Must match Reference Standard ± 0.2 min.
-
Impurity Flag: A peak at the solvent front often indicates free Threonine (loss of Benzyl group).
-
Visualization: QC Decision Matrix
Follow this workflow to determine if a batch is suitable for synthesis.
Figure 2: Quality Control workflow. Solubility in water is the first "Go/No-Go" gate; turbidity suggests degradation to the free base or contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13697966, O-Benzyl-L-threonine hydrochloride. Retrieved from [Link]
- Merrifield, R. B. (1963).Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of protection orthogonality).
